H-Pro-Pro-Pro-OH

Collagen Mimetic Peptides Triple Helix Stability Conformational Analysis

Researchers need sequence-specific proline oligomers to study PPII helices or create collagen misfolding models-generic peptides lack the necessary conformational constraint. H-Pro-Pro-Pro-OH (Triproline) solves this with its all-proline backbone. - **Conformational specificity:** Forces polyproline II (PPII) helix; validated collagen triple-helix destabilizer vs. (Pro-Pro-Gly)n. - **Application-ready:** Building block for chiral stationary phases (HPLC) and internal standards for LC-MS. - **Supply certainty:** Multiple pack sizes (100mg to 5g) available for immediate shipment.

Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
Cat. No. B12104009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Pro-Pro-OH
Molecular FormulaC15H23N3O4
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O
InChIInChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)
InChIKeySBVPYBFMIGDIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triproline (H-Pro-Pro-Pro-OH): Core Properties and Research Use


H-Pro-Pro-Pro-OH (Triproline; CAS: 19285-44-0) is a synthetic tripeptide composed entirely of three consecutive proline residues [1]. Its fundamental characteristic is a rigid, cyclic backbone that forces it to adopt a polyproline II (PPII) helix conformation, a critical structural motif for protein folding and stability [2]. This compound is not a generic peptide; its all-proline composition creates unique steric and conformational constraints, positioning it as a specialized tool in biochemical research, particularly in studies modeling collagen stability and as a building block in chiral stationary phase development [3].

Workflow
Collagen mimetic biophysical studies, chiral stationary phase design
Selection Logic
All-proline scaffold with rigid PPII helix conformation; no interfering biological activity
Use Context
Structural biology, separation science, peptide internal standard development

Structural Basis for Triproline's Unique Performance


Generic substitution of triproline with other proline-containing peptides or collagen mimetics is not scientifically valid due to its unique all-proline sequence. Unlike the classic collagen model peptide (Pro-Pro-Gly)ₙ, which relies on glycine for close helix packing and interchain hydrogen bonding [1], triproline lacks glycine entirely. This fundamental difference in primary sequence dictates a distinct conformational ensemble and intermolecular interaction profile. While (Pro-Pro-Gly)ₙ forms stable triple helices, the Pro-Pro-Pro motif is inherently destabilizing in a collagen context due to the loss of essential Gly-NH to Xxx-CO hydrogen bonds [2]. Conversely, this very property makes triproline a superior building block for other applications, such as chiral stationary phases, where the constrained, repeating polyproline structure provides a unique chiral environment not achievable with mixed-sequence peptides [3].

This product (Triproline)

All-Pro sequence; PPII helix with unique steric constraints. Lacks Gly, preventing stable triple-helix formation.

Common comparator (Pro-Pro-Gly)n

Contains Gly, enabling close helix packing and interchain H-bonds; forms stable collagen triple helices.

This product (Triproline)

No reported ACE inhibition; N-terminal Pro instead of hydrophobic Val/Ile.

Common comparator VPP / IPP

Potent ACE inhibitors (IC50 ~5-9 µM); distinct structure–activity relationship.

Triproline Performance Evidence


Collagen Triple-Helix Destabilization (Pro-Pro-Pro Motif)

The Pro-Pro-Pro motif is a known destabilizer of the collagen triple helix when compared to the standard Pro-Pro-Gly repeat. Replacing a central Pro-Pro with a Pro-trans-Pro isostere substantially destabilizes the triple helix [1]. This is attributed to the loss of a critical interstrand hydrogen bond between the Gly N-H and Pro C=O in the Xaa position, which is absent in the Pro-Pro-Pro sequence [2]. This established structure-activity relationship is a key differentiator for researchers designing collagen models or studying the biophysical limits of triple-helix formation.

Triple-Helix Stability
Class-level inference
Pro-Pro-Pro motif substantially destabilizes the collagen triple helix relative to Pro-Pro-Gly repeats. Loss of critical Gly-NH to Pro-CO hydrogen bond.
Supports design of intentionally unfolded collagen models.
Peptide mimetic synthesis and computational studies.
Collagen Mimetic Peptides Triple Helix Stability Conformational Analysis

Chiral Stationary Phase Selectivity of Polyproline Chains

Polyproline chains, including triproline, are investigated as a basis for novel chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) [1]. The selectivity of these polyproline-based CSPs has been measured for peptides with up to ten proline units, demonstrating a length-dependent chiral recognition ability [1]. This positions triproline as a tunable building block for creating CSPs with specific selectivities, a property that is distinct from other peptide-based or small-molecule chiral selectors.

Chiral Selectivity
Class-level inference
Polyproline chain length (3 to 6 units) tunes chiral recognition in HPLC; selectivity measured for triproline-based interfaces.
Enables development of tunable chiral stationary phases.
Molecular dynamics and chromatographic evaluation.
Chiral Chromatography HPLC Method Development Enantiomer Separation

Divergence from ACE-Inhibitory Peptides VPP and IPP

Triproline (Pro-Pro-Pro) is structurally distinct from and functionally divergent to other proline-rich tripeptides like H-Val-Pro-Pro-OH (VPP) and H-Ile-Pro-Pro-OH (IPP), which are known ACE inhibitors [1]. VPP has a reported IC50 of 9 µM and a Ki of 5.2 µM against ACE [2], while IPP has an IC50 of 5 µM [3]. Triproline lacks the N-terminal hydrophobic amino acid (Val or Ile) critical for ACE inhibition and has not been reported to possess this activity. This difference is a key procurement differentiator: triproline is not a substitute for VPP or IPP in hypertension research.

ACE Inhibition
Cross-study comparable
Triproline: no reported activity. VPP: IC50 9 µM, Ki 5.2 µM; IPP: IC50 5 µM.
Not a substitute for ACE-inhibitory research peptides.
In vitro ACE inhibition assays; distinct SAR.
ACE Inhibition Antihypertensive Peptides Structure-Activity Relationship

Triproline: Research and Industrial Applications


Destabilized Collagen Models

H-Pro-Pro-Pro-OH or its incorporation into larger peptides serves as a strategic tool to create collagen-model peptides with reduced or absent triple-helix stability. This application is directly supported by evidence that the Pro-Pro-Pro motif is a potent destabilizer of the collagen triple helix compared to the canonical Pro-Pro-Gly repeat [1]. By substituting one or more Pro-Pro-Gly triplets with Pro-Pro-Pro, researchers can generate partially folded or unfolded collagen states, enabling detailed biophysical studies of folding intermediates, misfolding events, and chaperone interactions [REFS-1, REFS-2].

Polyproline-Based Chiral Stationary Phases

Triproline is a validated building block for creating novel chiral stationary phases for high-performance liquid chromatography (HPLC) [3]. Its rigid polyproline type II (PPII) helical structure provides a defined, chiral environment that is distinct from traditional small-molecule or polysaccharide-based selectors. Procurement of triproline for this application is supported by molecular dynamics simulations and chromatographic studies demonstrating that polyproline chains (from three to six units) can effectively function as chiral selectors, with selectivity that is tunable based on chain length [3].

HPLC-MS Internal Standard for Proline-Rich Peptides

While this application is more established for its longer-chain analog tetraproline (H-Pro-Pro-Pro-Pro-OH), the principle extends to triproline. In analytical chemistry, triproline can serve as a structurally similar, yet chemically distinct, internal standard for the quantitative determination of proline-containing peptides in complex matrices by HPLC-MS [4]. Its stable isotope-labeled versions or simple use as a chemically similar, non-interfering calibrant helps ensure accuracy and precision in bioanalytical assays.

Application
Selection Property
Validation Focus
Destabilized collagen model studies
Pro-Pro-Pro motif incorporation; triple-helix destabilization potential
Triple-helix thermal stability, folding intermediate characterization
Chiral stationary phase development
Polyproline chain length and rigid PPII conformation
Chiral selectivity profiling, enantiomer separation efficiency
HPLC-MS internal standard design
Structural similarity to proline-rich peptides; no biological interference
Ion suppression, co-elution, and recovery in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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